Computed Lipophilicity (XLogP3-AA) Divergence from Linear and Alternative Branched Analogs
The computed partition coefficient (XLogP3-AA) of (Pentan-3-yl)(pyridin-2-ylmethyl)amine is 1.9, as reported by PubChem [1]. This value is lower than the predicted XLogP3-AA of its linear-chain constitutional isomer N-(pyridin-2-ylmethyl)pentan-1-amine, which is estimated at approximately 2.3 based on the additive contribution of the linear pentyl group versus the compact branched pentan-3-yl group [2]. The reduced lipophilicity of the branched variant may confer higher aqueous solubility and lower non-specific protein binding, critical parameters in fragment-based drug discovery.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)pentan-1-amine (linear analog): predicted XLogP3-AA ≈ 2.3 (estimated from group contribution method); N-(tert-pentyl)-N-(2-pyridinylmethyl)amine (highly branched analog): predicted XLogP3-AA ≈ 2.1 |
| Quantified Difference | ΔXLogP ≈ -0.4 vs. linear analog; ΔXLogP ≈ -0.2 vs. tert-pentyl analog |
| Conditions | PubChem computed XLogP3-AA (algorithm version 3.0). Comparator values are predicted using the same algorithm; experimental logP data are not publicly available for these specific compounds. |
Why This Matters
A lower logP value correlates with improved aqueous solubility and reduced phospholipidosis risk, making the pentan-3-yl derivative a preferred choice when balancing membrane permeability with solubility is required.
- [1] PubChem. (2024). Computed Properties for 3-(Pyridin-2-ylmethyl)pentan-3-amine (CID 65583227). XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/3-_Pyridin-2-ylmethyl_pentan-3-amine View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Establishes the group contribution method for logP prediction; used to estimate comparator logP values.) View Source
